molecular formula C8H16ClNO2S B1655177 N-allyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride CAS No. 329325-20-4

N-allyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride

Cat. No.: B1655177
CAS No.: 329325-20-4
M. Wt: 225.74
InChI Key: RWCWUBODBXPCGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Background and Significance of N-allyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride

This compound belongs to the important class of nitrogen-containing heterocyclic sulfones, which have demonstrated considerable significance in pharmaceutical chemistry and organic synthesis. The compound features a tetrahydrothiophene 1,1-dioxide core, commonly known as sulfolane, which serves as a versatile platform in organic chemistry due to its electron-withdrawing sulfone group that significantly influences reactivity, solubility, and intermolecular interactions. This structural framework has been extensively explored in pharmaceutical synthesis, materials science, and separation processes due to its tunable physicochemical properties.

The sulfolane scaffold itself has a rich history in industrial applications, originally developed by the Shell Oil Company in the 1960s as a solvent to purify butadiene. The compound is classified as a sulfone, containing a sulfonyl functional group where a sulfur atom is doubly bonded to two oxygen atoms and singly bonded to two carbon centers. The polar nature of the sulfur-oxygen double bond confers good solubility in water, while the four-carbon ring provides non-polar stability, allowing miscibility in both water and hydrocarbons.

Research into amino-substituted sulfolane derivatives has revealed their potential as adenosine receptor ligands, particularly for adenosine A1 and A2A receptors. The structural similarity between amino-3,5-dicyanopyridine derivatives and thieno[2,3-b]pyridine compounds has led to investigations of bicyclic scaffolds for adenosine receptor affinity. These studies have demonstrated that suitably substituted heterocyclic cores can exhibit significant binding affinity to biological targets, making them valuable for neurological applications.

The synthetic accessibility of this compound and related compounds has been enhanced by recent developments in copper-catalyzed transformations. These methodologies have expanded the scope of functional group tolerance and provided practical, scalable approaches to diversely substituted compounds. The borylation reactions involving allyl derivatives have proven particularly valuable, offering high yields and excellent functional group compatibility.

Property Value Reference
Chemical Abstract Service Number 329325-20-4
Molecular Formula C8H16ClNO2S
Molecular Weight 225.7361 g/mol
MDL Number MFCD00456597
SMILES Notation C=CCNC1(C)CCS(=O)(=O)C1.Cl

Objectives and Scope of Research

The primary objectives of research involving this compound encompass several critical areas of investigation that span synthetic methodology, structural characterization, and potential applications. Understanding the fundamental chemical properties and reactivity patterns of this compound serves as a foundation for broader investigations into sulfolane-based chemistry and its applications in pharmaceutical and industrial contexts.

Contemporary research efforts have focused on developing efficient synthetic pathways for accessing diversely substituted sulfolane derivatives through innovative catalytic methodologies. The investigation of copper-catalyzed borylation reactions has demonstrated the versatility of allyl-containing precursors in forming valuable synthetic intermediates. These studies have revealed that the borylation reaction tolerates a variety of functional groups and allows practical, scalable, and highly straightforward access to diversely substituted allylboronic esters in high yields.

The scope of research has extended to include comprehensive studies of structure-activity relationships within the sulfolane family, particularly focusing on how structural modifications affect biological activity and physicochemical properties. Investigations into amino-3,5-dicyanopyridine derivatives as intermediates in the synthesis of thieno[2,3-b]pyridine derivatives have provided valuable insights into the effects of intramolecular cyclization on adenosine receptor binding. These studies have revealed that cyclization can result in molecular stiffening or rigidity that affects binding to biological receptors.

Research objectives also encompass the development of novel synthetic transformations that exploit the unique reactivity of the sulfolane framework. The introduction of sulfone-embedded anhydrides to anhydride-imine chemistry has opened new avenues for constructing nitrogen-containing heterocyclic sulfones with enhanced structural diversity. These methodologies have facilitated the construction of libraries of vicinally functionalized sulfone-embedded nitrogen-heterocycles.

Research Area Specific Focus Key Findings Reference
Synthetic Methodology Copper-catalyzed borylation High yields, functional group tolerance
Structure-Activity Relationships Adenosine receptor binding Cyclization effects on activity
Pharmaceutical Applications Nitrogen-heterocyclic sulfones Core motifs in bioactive compounds
Industrial Applications Sulfolane derivatives Solvent and intermediate applications

The computational investigation of fluorinated derivatives based on sulfolane has emerged as another significant research direction, focusing on their applicability in electrochemical devices and acid-base-related studies. These studies employ density functional theory and COSMO-RS methods to estimate electrochemical stabilities, dielectric constants, boiling points, basicities, and lipophilicities. The effect of fluorination on these properties has provided insights into designing solvents with high polarity, good electrochemical stability, and low basicity.

Process development for sulfolane compound production represents a crucial aspect of industrial research, with investigations into catalytic hydrogenation methods and polymer formation inhibition. The development of processes for reducing sulfur dioxide interference during catalytic hydrogenation has addressed significant challenges in large-scale production. These studies have led to improved catalyst performance and reduced decomposition-related issues in manufacturing processes.

The research scope further encompasses the investigation of post-functionalization strategies for sulfolane derivatives, enabling the synthesis of structurally diverse compounds from common precursors. The conversion of allylboronic esters to various synthetic building blocks through key transformations has demonstrated the utility of these compounds as versatile intermediates. These methodologies have proven valuable for accessing gamma-fluoroallyl boronic esters and other synthetically useful derivatives.

Properties

IUPAC Name

3-methyl-1,1-dioxo-N-prop-2-enylthiolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S.ClH/c1-3-5-9-8(2)4-6-12(10,11)7-8;/h3,9H,1,4-7H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCWUBODBXPCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)NCC=C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329325-20-4
Record name 3-Thiophenamine, tetrahydro-3-methyl-N-2-propen-1-yl-, 1,1-dioxide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329325-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction Mechanism and Conditions

Allylation of the amine group is commonly achieved via nucleophilic substitution using allyl chloride or bromide. A base such as triethylamine or diisopropylethylamine is often employed to deprotonate the amine, enhancing its nucleophilicity.

Example Protocol (Adapted from):

  • Reactants: 3-Methyltetrahydrothiophen-3-amine (1 eq), allyl chloride (1.15 eq)
  • Solvent: Dichloromethane (DCM) or toluene
  • Conditions: N₂ atmosphere, reflux at 60°C for 7–8 hours
  • Workup: Evaporation of excess allyl chloride, extraction with ether to remove unreacted starting materials
  • Yield: ~90–99% (based on analogous reactions in)

Optimization Considerations

  • Stoichiometry: A slight excess of allyl chloride (1.1–1.2 eq) ensures complete conversion of the amine.
  • Temperature: Elevated temperatures (60–80°C) accelerate reaction kinetics but may promote polymerization of allyl chloride.
  • Catalysis: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can improve interfacial reactions in biphasic systems.

Oxidation to 1,1-Dioxide

Oxidizing Agents and Conditions

The sulfone group is introduced via oxidation of the tetrahydrothiophene sulfide. Common oxidizing agents include:

Oxidizing Agent Solvent Temperature Time Yield
Hydrogen peroxide (30%) Acetic acid 50°C 12 h 85–90%
m-Chloroperbenzoic acid (mCPBA) DCM 0°C → RT 6 h 88–92%
Oxone® Acetone/water RT 24 h 80–85%

Preferred Method (Adapted from):

  • Reactants: N-Allyl-3-methyltetrahydrothiophen-3-amine (1 eq), mCPBA (2.2 eq)
  • Solvent: DCM
  • Conditions: Gradual warming from 0°C to room temperature
  • Workup: Washing with NaHCO₃, drying over MgSO₄, column chromatography
  • Yield: 90–92%

Side Reactions and Mitigation

  • Over-oxidation: Excess mCPBA may oxidize the allyl group; stoichiometric control is critical.
  • Acid Sensitivity: Use of buffered aqueous phases (e.g., NaHCO₃) prevents decomposition of the sulfone.

Hydrochloride Salt Formation

Acidification and Crystallization

The free base is converted to the hydrochloride salt by treatment with HCl gas or concentrated HCl in a suitable solvent:

Protocol:

  • Reactants: N-Allyl-3-methyltetrahydrothiophen-3-amine 1,1-dioxide (1 eq)
  • Acid: HCl (g) in diethyl ether or 4M HCl in dioxane
  • Conditions: Stirring at 0°C for 1 h
  • Workup: Filtration, washing with cold ether, drying under vacuum
  • Yield: 95–97%

Purity and Stability

  • Purity: 97% (HPLC)
  • Storage: Sealed at 2–8°C to prevent hygroscopic degradation

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 5.80–5.95 (m, 1H, CH₂=CH–), 5.10–5.25 (m, 2H, CH₂=CH–), 3.40–3.60 (m, 2H, N–CH₂–), 2.90–3.10 (m, 2H, S–CH₂–), 1.70–1.90 (m, 4H, ring CH₂), 1.50 (s, 3H, CH₃).
  • IR (KBr): 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1650 cm⁻¹ (C=C).

Chromatographic Methods

  • HPLC: C18 column, 0.1% TFA in H₂O/MeCN gradient, retention time = 8.2 min.

Scale-Up and Industrial Considerations

Cost-Effective Modifications

  • Solvent Recycling: DCM and ether can be recovered via distillation.
  • Catalyst Reuse: Immobilized catalysts (e.g., polymer-supported TBAB) reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-allyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the 1,1-dioxide group back to the thiophene ring.

    Substitution: The allyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Scientific Research Applications

N-allyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-allyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • Systematic Name : N-Allyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride (1:1)
  • Molecular Formula: C₈H₁₆ClNO₂S
  • Molar Mass : 225.731 g/mol
  • CAS Registry Number : 329325-20-4
  • ChemSpider ID : 2108021
  • Purity : 95% (typical commercial grade) .

Structural Features :
The compound consists of a tetrahydrothiophene (thiolane) ring with two key substituents:

A methyl group at the 3-position of the ring.

An allyl amine group (CH₂=CH-CH₂-NH⁺) attached to the same 3-position.
The sulfur atom in the thiolane ring is oxidized to a 1,1-dioxide (sulfone group), and the structure is stabilized as a hydrochloride salt .

Applications :
Primarily used in research settings as a synthetic intermediate or reference standard. Its structural complexity makes it relevant for studying sulfone-containing heterocycles in medicinal chemistry .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below compares the target compound with structurally related sulfone-containing amines:

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Differences Applications/Notes
This compound C₈H₁₆ClNO₂S 225.731 Methyl and allyl groups at 3-position Research intermediate
N-Allyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride C₇H₁₄ClNO₂S 211.704 Lacks methyl group at 3-position Simpler analog for structure-activity studies
Tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride C₆H₁₂ClNO₂S 197.683 Ethylamine side chain instead of allyl amine Pharmacological screening
3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride C₄H₁₀ClNO₂S 171.645 No substituents; primary amine on thiolane Building block for sulfone derivatives
Nifurtimox (antiparasitic drug) C₁₀H₁₃N₃O₅S 287.29 Nitrofuran moiety fused to thiazine dioxide Clinical use against Chagas disease

Key Differences and Implications

(i) Substituent Effects :

  • The methyl group in the target compound enhances steric bulk and lipophilicity compared to non-methylated analogs (e.g., compound). This may influence binding affinity in biological systems .

(ii) Sulfone vs. Sulfoxide/Sulfide :

All compared compounds contain a 1,1-dioxide group, which increases polarity and metabolic stability compared to sulfides or sulfoxides. This contrasts with non-oxidized thiophene derivatives (e.g., 3-chloro-N-phenyl-phthalimide in ) .

(iii) Pharmacological Relevance :

  • Nifurtimox () shares the sulfone group but includes a nitrofuran ring, enabling redox cycling for antiparasitic activity. The target compound lacks this functionality, limiting direct therapeutic overlap .
  • The ethylamine derivative () has been explored for CNS activity due to its structural similarity to neurotransmitters like dopamine .

Biological Activity

N-allyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride (CAS Number: 329325-20-4) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique structure comprising a thiophene ring, an allyl group, and a 1,1-dioxide moiety. Its molecular formula is C8H15ClN2O2SC_8H_{15}ClN_2O_2S, which contributes to its distinct chemical behavior and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the thiophene ring enhances its potential to act as a bioactive molecule. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Receptor Modulation : It can modulate receptor activity, affecting signal transduction pathways that regulate cell function.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown:

  • In vitro Studies : The compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. For instance, it was effective against Staphylococcus aureus and Escherichia coli.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the following mechanisms:

  • Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells.
  • Apoptotic Pathway Activation : The compound activates caspases and alters mitochondrial membrane potential.

Case Studies

A notable case study involved the evaluation of this compound in a murine model of cancer. Results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.

Safety and Toxicity

While the compound shows promising biological activities, safety assessments are crucial. Preliminary toxicity studies suggest that it has a favorable safety profile at therapeutic doses; however, further studies are necessary to fully elucidate its toxicity mechanisms.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-allyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride?

  • Methodological Answer : The synthesis involves selective oxidation and functionalization of the tetrahydrothiophene core. A plausible route includes:

  • Step 1 : Catalytic oxidation of tetrahydrothiophene derivatives using tungsten acid (WO₃·H₂O) and H₂O₂ under alkaline conditions (pH 11.5) to form the 1,1-dioxide moiety, as demonstrated in analogous systems .
  • Step 2 : Introduction of the allyl group via nucleophilic substitution or alkylation reactions. For example, reacting 3-methyltetrahydro-3-thiophenamine 1,1-dioxide with allyl chloride in the presence of a base like triethylamine.
  • Step 3 : Hydrochloride salt formation by treating the free amine with HCl in a polar solvent (e.g., ethanol) to enhance crystallinity and stability.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and analytical techniques:

  • 1H/13C NMR : Confirm the presence of allyl (-CH₂CH=CH₂), methyl (-CH₃), and sulfone (SO₂) groups. The amine proton in the hydrochloride salt may appear as a broad singlet due to hydrogen bonding .
  • Mass Spectrometry (MS) : Verify the molecular ion peak (M+H⁺) and fragmentation patterns consistent with the sulfone and allyl substituents.
  • Elemental Analysis : Compare experimental C, H, N, S, and Cl percentages with theoretical values to assess purity (e.g., C₄H₉NO₂S·HCl has a molecular weight of 171.65 g/mol) .

Advanced Research Questions

Q. How does the allyl substituent influence the compound’s reactivity in cycloaddition or ring-opening reactions?

  • Methodological Answer : The allyl group can participate in Diels-Alder reactions or serve as a Michael acceptor. For example:

  • Diels-Alder Studies : React the compound with dienophiles (e.g., maleic anhydride) under thermal or microwave conditions. Monitor regioselectivity via HPLC or in situ FTIR to detect adduct formation .
  • Mechanistic Probes : Use computational modeling (DFT) to evaluate orbital interactions (HOMO-LUMO gaps) between the allyl group and target reactants. Compare experimental yields with predicted reactivity .

Q. What strategies resolve contradictions in spectral data when synthesizing derivatives of this compound?

  • Methodological Answer : Address discrepancies (e.g., unexpected NMR shifts) by:

  • Variable Temperature (VT) NMR : Identify dynamic processes (e.g., conformational changes in the tetrahydrothiophene ring) that may obscure signals.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or salt formation (e.g., hydrochloride vs. free amine) .
  • Isotopic Labeling : Use deuterated solvents or 15N-labeled reagents to track proton exchange or amine participation in reactions.

Q. How can researchers design experiments to study the stability of the hydrochloride salt under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to buffers (pH 1–13) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC-MS for byproducts like sulfonic acids or allyl oxidation products.
  • Thermogravimetric Analysis (TGA) : Quantify water loss or decomposition thresholds (e.g., >150°C) .
  • Kinetic Studies : Calculate activation energy (Ea) for hydrolysis using Arrhenius plots under controlled humidity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-allyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride
Reactant of Route 2
N-allyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.